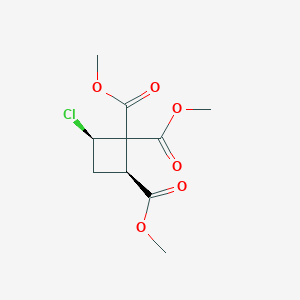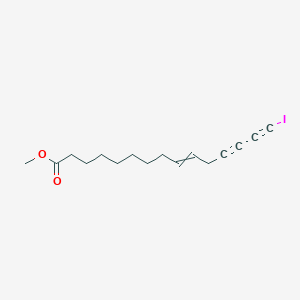
Nonadecyl 2,3-bis(dodecyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonadecyl 2,3-bis(dodecyloxy)propanoate is a complex organic compound with the molecular formula C46H92O4. It is characterized by its long hydrocarbon chains and ester functional groups, making it a significant molecule in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonadecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of nonadecanol with 2,3-bis(dodecyloxy)propanoic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Nonadecyl 2,3-bis(dodecyloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or ketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, different esters.
Aplicaciones Científicas De Investigación
Nonadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and coatings.
Mecanismo De Acción
The mechanism by which Nonadecyl 2,3-bis(dodecyloxy)propanoate exerts its effects is primarily through its amphiphilic properties. The long hydrocarbon chains interact with hydrophobic environments, while the ester groups interact with hydrophilic environments. This dual interaction allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions .
Comparación Con Compuestos Similares
Similar Compounds
- Octadecyl 2,3-bis(dodecyloxy)propanoate
- Hexadecyl 2,3-bis(dodecyloxy)propanoate
- Dodecyl 2,3-bis(dodecyloxy)propanoate
Uniqueness
Nonadecyl 2,3-bis(dodecyloxy)propanoate is unique due to its longer hydrocarbon chain compared to similar compounds. This results in different physical properties, such as melting point and solubility, making it suitable for specific applications where longer chain lengths are advantageous .
Propiedades
Número CAS |
64713-58-2 |
|---|---|
Fórmula molecular |
C46H92O4 |
Peso molecular |
709.2 g/mol |
Nombre IUPAC |
nonadecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C46H92O4/c1-4-7-10-13-16-19-22-23-24-25-26-27-28-31-34-37-40-43-50-46(47)45(49-42-39-36-33-30-21-18-15-12-9-6-3)44-48-41-38-35-32-29-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 |
Clave InChI |
ORCHEJDDDREYQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


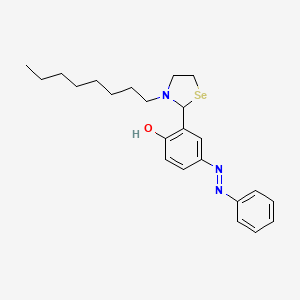
![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)

![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)
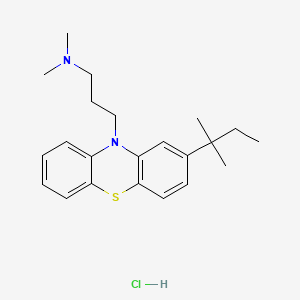
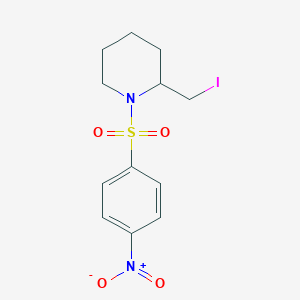

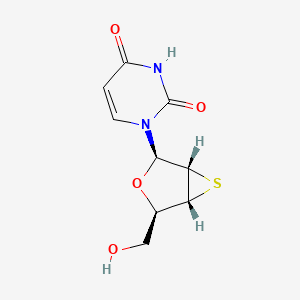
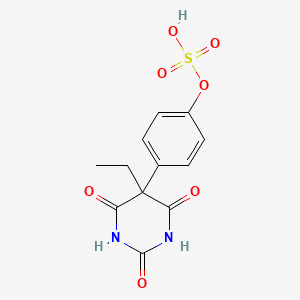
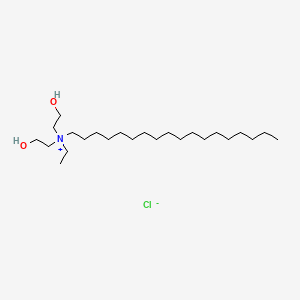
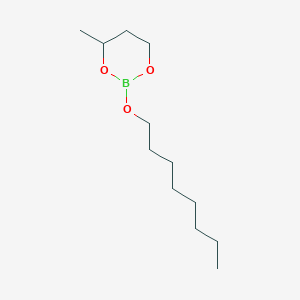
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
